Lamotrigine N-Acetate

描述

Lamotrigine N-Acetate is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is primarily used to treat epilepsy and bipolar disorder. The N-acetate derivative is synthesized to explore potential modifications in its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lamotrigine N-Acetate typically involves the acetylation of lamotrigine. The process begins with lamotrigine, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours to ensure complete acetylation. The product is then purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.

化学反应分析

Types of Reactions

Lamotrigine N-Acetate undergoes various chemical reactions, including:

Hydrolysis: The acetate group can be hydrolyzed back to the parent lamotrigine under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.

Substitution: The aromatic rings in this compound can participate in electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Hydrolysis: Lamotrigine.

Oxidation: Oxidized derivatives of lamotrigine.

Substitution: Various substituted lamotrigine derivatives.

科学研究应用

Pharmacological Properties

Mechanism of Action:

Lamotrigine N-acetate exhibits its pharmacological effects by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters, particularly glutamate. This mechanism is crucial in managing seizure disorders and mood stabilization in bipolar disorder .

Pharmacokinetics:

The pharmacokinetics of this compound includes a half-life ranging from 14 to 59 hours, influenced by concomitant medications and individual patient factors. For instance, enzyme inducers like carbamazepine can decrease its half-life significantly, while valproic acid can increase it .

Clinical Applications

Epilepsy Treatment:

this compound is widely used as an adjunctive therapy for various seizure types, including:

- Partial seizures

- Primary generalized tonic-clonic seizures

- Generalized seizures associated with Lennox-Gastaut syndrome

It is also utilized for converting patients to monotherapy who are currently treated with other antiepileptic drugs .

Bipolar Disorder Management:

In the context of bipolar disorder, this compound serves as a mood stabilizer. It is effective in delaying mood episodes (mania, hypomania, and depression) in adults who have undergone acute treatment for mood symptoms .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- A matched case-control study indicated that hormone replacement therapy with estrogens significantly reduces lamotrigine serum concentrations, impacting dosing strategies in women undergoing such treatments .

- A report on a menopausal woman highlighted the need for dosage adjustment when combining lamotrigine with estradiol/dydrogesterone therapy due to altered serum levels .

- Research has shown that the co-administration of lamotrigine with eslicarbazepine acetate does not significantly alter the pharmacokinetic parameters of either drug, suggesting compatibility in polytherapy settings .

Table 1: Summary of Clinical Applications

| Application | Indication | Age Group |

|---|---|---|

| Epilepsy | Adjunctive therapy for partial and generalized seizures | ≥2 years |

| Bipolar Disorder | Maintenance treatment to delay mood episodes | ≥18 years |

Table 2: Pharmacokinetic Parameters

| Parameter | Value Range |

|---|---|

| Half-life | 14 - 59 hours |

| Clearance (Cl/F) | 0.18 - 1.21 mL/min/kg |

| Serum Concentration Variability | 25% - 60% reduction observed with estrogen therapy |

作用机制

The mechanism of action of Lamotrigine N-Acetate is similar to that of lamotrigine. It primarily inhibits the release of excitatory neurotransmitters by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces neuronal excitability and prevents the spread of seizure activity in the brain. Additionally, this compound may modulate the activity of other ion channels and neurotransmitter systems, contributing to its overall therapeutic effects.

相似化合物的比较

Similar Compounds

Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.

Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.

Carbamazepine: A tricyclic compound used to treat epilepsy and bipolar disorder.

Uniqueness

Lamotrigine N-Acetate is unique due to its acetylated structure, which may confer different pharmacokinetic properties compared to lamotrigine. This modification can potentially lead to improved bioavailability, reduced side effects, and enhanced therapeutic efficacy. The acetylation also allows for the exploration of new drug delivery systems and formulations.

生物活性

Introduction

Lamotrigine N-Acetate, a derivative of lamotrigine, is primarily recognized for its anticonvulsant properties and its role in the management of mood disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound operates through several key mechanisms:

- Sodium Channel Inhibition : It selectively binds to and inhibits voltage-gated sodium channels, stabilizing presynaptic neuronal membranes. This action reduces the release of excitatory neurotransmitters such as glutamate and aspartate, which is crucial in controlling seizures and mood stabilization .

- Calcium Channel Modulation : Recent studies suggest that Lamotrigine may also affect calcium channels, particularly inhibiting Cav2.3 (R-type) calcium currents. This modulation contributes to its anticonvulsant effects and may play a role in neuroprotection .

- Cytokine Inhibition : In vivo studies have demonstrated that Lamotrigine can inhibit the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in murine models. This anti-inflammatory action may enhance its therapeutic potential in various inflammatory conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with an estimated bioavailability of 98%. Peak plasma concentrations (Cmax) are reached within 1.4 to 4.8 hours post-administration .

- Distribution : The mean apparent volume of distribution ranges from 0.9 to 1.3 L/kg. The drug exhibits significant tissue binding, particularly in melanin-containing tissues such as the eyes and skin .

- Metabolism : Primarily metabolized through glucuronidation, forming inactive metabolites. About 94% of the drug is excreted via urine .

- Half-life : The elimination half-life varies between 14 to 59 hours depending on various factors including concomitant medications and patient characteristics .

Epilepsy Management

This compound is effective in treating various types of seizures, including:

- Partial Seizures

- Generalized Tonic-Clonic Seizures

- Lennox-Gastaut Syndrome

Clinical studies indicate that it provides a favorable safety profile compared to other antiepileptic drugs like valproic acid and carbamazepine .

Mood Disorders

The compound is also utilized in managing bipolar disorder, particularly for maintenance therapy. Its ability to stabilize mood without causing sedation or cognitive impairment makes it a preferred choice among clinicians .

Study on Efficacy in Bipolar Disorder

A clinical trial assessed the efficacy of Lamotrigine in patients with bipolar disorder. Results indicated significant improvements in depressive episodes compared to placebo, with a notable reduction in mood cycling frequency .

Study on Cytokine Secretion

In a murine model study, researchers evaluated the impact of Lamotrigine on cytokine secretion during inflammatory conditions induced by lipopolysaccharides (LPS). The findings revealed a significant reduction in IL-6 and TNF-α levels, suggesting potential applications beyond epilepsy and mood stabilization into inflammatory disease management .

属性

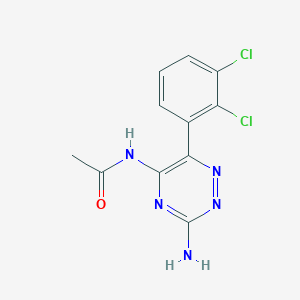

IUPAC Name |

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSIXLUNGJHLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。